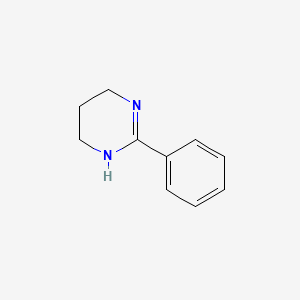

2-Phenyl-1,4,5,6-tetrahydropyrimidine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-phenyl-1,4,5,6-tetrahydropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6H,4,7-8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLNQEMXGZMOEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328221 | |

| Record name | 2-phenyl-1,4,5,6-tetrahydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25099-77-8 | |

| Record name | 2-phenyl-1,4,5,6-tetrahydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2 Phenyl 1,4,5,6 Tetrahydropyrimidine Formation

Proposed Reaction Mechanisms for Key Synthetic Routes

The synthesis of 2-substituted-1,4,5,6-tetrahydropyrimidines, which are cyclic amidines, is mechanistically distinct from the more widely known Biginelli reaction. The Biginelli reaction yields 3,4-dihydropyrimidin-2(1H)-ones or -thiones, where an aryl substituent (from an aromatic aldehyde) is located at the C4 position of the ring. mdpi.comfoliamedica.bg In contrast, the formation of 2-phenyl-1,4,5,6-tetrahydropyrimidine involves placing the phenyl group at the C2 position, typically achieved through the cyclization of appropriate acyclic precursors.

One of the most common and mechanistically studied routes is the cyclodehydration of N-acyl- or N-aroyl-1,3-diaminopropanes. For the synthesis of 1-aryl-2-unsubstituted-1,4,5,6-tetrahydropyrimidines, a well-established pathway involves the ring closure of an N-aryl-N'-formyl-1,3-propanediamine. clockss.orgresearchgate.net This reaction is typically promoted by a dehydrating agent, such as trimethylsilyl (B98337) polyphosphate (PPSE). The proposed mechanism proceeds as follows:

Activation of the Carbonyl Group: The formyl group's carbonyl oxygen is protonated or activated by the acidic catalyst (PPSE). This activation increases the electrophilicity of the carbonyl carbon.

Intramolecular Nucleophilic Attack: The terminal primary amine of the propanediamine backbone acts as a nucleophile, attacking the activated carbonyl carbon. This intramolecular attack leads to the formation of a tetrahedral carbinolamine intermediate.

Dehydration and Ring Closure: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule), facilitated by the catalyst and often driven by heating. This elimination step results in the formation of the stable cyclic amidine, this compound.

Another potential route to the tetrahydropyrimidine (B8763341) skeleton involves the ring-opening of activated azetidines. For instance, Lewis acid-mediated reactions of 2-aryl-N-tosylazetidines can undergo regioselective nucleophilic ring opening, which can lead to the formation of tetrahydropyrimidines under specific conditions. acs.org

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for confirming a proposed reaction mechanism. Due to their transient nature, these species can be challenging to isolate. However, spectroscopic methods and tailored reaction conditions have provided valuable insights.

Acyclic Precursors: In the cyclodehydration pathway, the open-chain N-aryl-N'-formyl-1,3-propanediamine is a stable and isolable precursor that can be considered the primary intermediate before the ring-closing step. clockss.orgresearchgate.net Its structure is readily confirmed by standard spectroscopic techniques like NMR and IR spectroscopy before it is subjected to cyclization conditions.

Imine Intermediate: In related multicomponent reactions that form tetrahydropyrimidine derivatives, the formation of an imine intermediate has been identified. nih.govmdpi.com In one study, it was observed that the reaction between an aldehyde and a thiourea (B124793) derivative, in the absence of the third component, led exclusively to the formation of an imine. nih.govmdpi.com This suggests that the initial condensation between the amine and a carbonyl source to form a C=N bond is a critical step, which is then followed by cyclization.

Carbinolamine Intermediate: Although generally unstable, the tetrahedral carbinolamine (or hemiaminal) intermediate is a key mechanistic feature in the cyclization of N-acylated diamines. Its formation is proposed based on well-established principles of carbonyl chemistry, where a nucleophilic amine adds to a carbonyl group. Its rapid dehydration to form the final product often precludes its direct isolation under normal synthetic conditions.

Elucidation of Reaction Pathways through Kinetic Studies

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws, reaction orders, and the identification of rate-determining steps, which are essential for validating a proposed mechanism. While specific kinetic data for the formation of this compound is not extensively documented, the methodologies used for related heterocyclic syntheses are directly applicable.

Such studies can help distinguish between competing mechanisms. For instance, if the initial formation of an imine were the slow, rate-determining step, the reaction would be first order in both the amine and carbonyl compound. Conversely, if the subsequent cyclization or dehydration were rate-limiting, a different kinetic profile would be observed. While kinetic studies have been performed on tetrahydropyrimidine derivatives to assess their properties as enzyme inhibitors, nih.gov applying these analytical techniques to their synthesis is a key area for deeper mechanistic understanding.

Application of DFT for Mechanistic Pathway Determination and Activation Energy Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating reaction mechanisms in organic chemistry. It allows for the detailed examination of potential energy surfaces, the characterization of stable molecules and transient species (like transition states), and the calculation of activation energies to determine the most favorable reaction pathway. researchgate.netjacsdirectory.com

For the formation of tetrahydropyrimidines, DFT calculations can be applied to:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. jacsdirectory.com This provides crucial information on bond lengths and angles.

Transition State Searching: DFT methods are used to locate the transition state structure for each step of a proposed mechanism (e.g., the intramolecular nucleophilic attack and the dehydration step). The presence of a single imaginary frequency confirms a true transition state.

Activation Energy (Ea) Calculation: The energy difference between the reactants and the transition state gives the activation energy for a particular step. By comparing the activation energies for different potential pathways, the most kinetically favorable route can be identified.

Analysis of Electronic Properties: DFT can calculate various electronic parameters that provide insight into a molecule's reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps predict sites of nucleophilic and electrophilic attack. researchgate.net Molecular Electrostatic Potential (MESP) maps visualize the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net

The following table summarizes key parameters obtained from DFT calculations and their relevance in mechanistic studies of tetrahydropyrimidine formation.

| Calculated Parameter | Significance in Mechanistic Studies |

|---|---|

| Optimized Geometries | Provides stable structures of reactants, intermediates, and products. |

| Transition State (TS) Structures | Identifies the highest energy point along the reaction coordinate for a specific step. |

| Activation Energy (Ea) | Quantifies the energy barrier for a reaction step; allows comparison of different pathways. |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and stability of a molecule. |

| Molecular Electrostatic Potential (MESP) | Visualizes electrophilic and nucleophilic sites, predicting intermolecular interactions. |

| Vibrational Frequencies | Confirms that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). |

By combining these computational approaches with experimental observations, a comprehensive and detailed picture of the mechanism of this compound formation can be developed.

Chemical Transformations and Derivatization Strategies of the 2 Phenyl 1,4,5,6 Tetrahydropyrimidine Scaffold

Functional Group Modifications on the Pyrimidine (B1678525) Ring

The tetrahydropyrimidine (B8763341) ring, with its embedded amidine functionality, offers reactive sites for various modifications. The nitrogen atoms, in particular, are amenable to electrophilic attack, allowing for the introduction of a diverse array of substituents.

Acylation Reactions (e.g., Nuclear Acylation)

The acylation of the 2-phenyl-1,4,5,6-tetrahydropyrimidine ring, specifically at one of the nitrogen atoms, provides a direct route to N-acyl derivatives. This transformation is typically achieved by treating the parent heterocycle with an appropriate acylating agent, such as an acyl chloride or anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. The reaction introduces an acyl group onto one of the ring's nitrogen atoms, a process often referred to as nuclear acylation.

For instance, the reaction of this compound with acetic anhydride leads to the formation of 1-acetyl-2-phenyl-1,4,5,6-tetrahydropyrimidine. This modification can significantly alter the electronic properties and steric bulk of the molecule, thereby influencing its chemical reactivity and potential biological activity.

| Reactant | Acylating Agent | Product |

|---|---|---|

| This compound | Acetic Anhydride | 1-Acetyl-2-phenyl-1,4,5,6-tetrahydropyrimidine |

Alkylation Reactions (e.g., of Tetrahydropyrimidinium Salts)

The nitrogen atoms of the this compound ring are also susceptible to alkylation. Treatment with alkylating agents, such as alkyl halides, leads to the formation of quaternary tetrahydropyrimidinium salts. In this reaction, the alkyl group is introduced onto one of the nitrogen atoms, resulting in a positively charged heterocyclic system.

For example, the reaction of a 1-aryl-1,4,5,6-tetrahydropyrimidine with an alkyl iodide results in the corresponding 1-aryl-3-alkyl-1,4,5,6-tetrahydropyrimidinium salt. This transformation not only modifies the structure of the scaffold but also introduces a permanent positive charge, which can have profound effects on the molecule's solubility and intermolecular interactions.

| Reactant | Alkylating Agent | Product Type |

|---|---|---|

| 1-Aryl-1,4,5,6-tetrahydropyrimidine | Alkyl Iodide | 1-Aryl-3-alkyl-1,4,5,6-tetrahydropyrimidinium Iodide |

Introduction of Hydrazone Derivatives

The synthesis of hydrazone derivatives from the this compound scaffold typically involves a two-step process. The first step is the introduction of a hydrazinyl group (-NHNH2) at the 2-position of the tetrahydropyrimidine ring. While the direct conversion of the 2-phenyl group to a hydrazinyl group is not a standard transformation, the synthesis of 2-hydrazinyl-1,4,5,6-tetrahydropyrimidine derivatives has been reported. nih.gov

Once the 2-hydrazinyl-tetrahydropyrimidine intermediate is obtained, it can be readily converted to a variety of hydrazones through condensation with an appropriate aldehyde or ketone. This reaction forms a C=N bond and attaches the aldehyde or ketone-derived moiety to the tetrahydropyrimidine ring via the hydrazone linkage. This method allows for the introduction of a wide range of substituents, depending on the carbonyl compound used in the condensation step.

Ring Transformations and Dehydrogenation Studies

Beyond functional group modifications, the this compound scaffold can undergo more profound structural changes, including ring-opening and aromatization reactions.

Hydrolysis of the Tetrahydropyrimidine Ring

The amidine functionality within the tetrahydropyrimidine ring is susceptible to hydrolysis, particularly under alkaline conditions. This process involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion at the C2 position, leading to the cleavage of one of the C-N bonds and subsequent ring opening. The alkaline hydrolysis of 1-aryl-3-alkyl-2-unsubstituted-1,4,5,6-tetrahydropyrimidinium salts has been studied, demonstrating the regioselective opening of the heterocyclic ring.

Dehydrogenation to Pyrimidines using Catalytic and Chemical Reagents (e.g., Palladium on Charcoal, Quinones, Sulfur)

The conversion of the this compound ring to its aromatic counterpart, 2-phenylpyrimidine (B3000279), can be achieved through dehydrogenation. This aromatization reaction can be accomplished using various reagents and catalytic systems.

Palladium on Charcoal (Pd/C): This heterogeneous catalyst is widely used for dehydrogenation reactions. In the presence of a high-temperature hydrogen acceptor, such as a solvent with a high boiling point, Pd/C facilitates the removal of hydrogen atoms from the tetrahydropyrimidine ring, leading to the formation of the corresponding pyrimidine.

Quinones: Certain quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are effective dehydrogenating agents. These compounds act as hydrogen acceptors, becoming reduced while the tetrahydropyrimidine is oxidized to the pyrimidine.

Sulfur: Elemental sulfur can also be employed as a dehydrogenating agent at elevated temperatures. In this process, the sulfur is reduced to hydrogen sulfide, while the tetrahydropyrimidine is aromatized.

| Reagent/Catalyst | Reaction Type | Product |

|---|---|---|

| Palladium on Charcoal (Pd/C) | Catalytic Dehydrogenation | 2-Phenylpyrimidine |

| Quinones (e.g., DDQ) | Chemical Dehydrogenation | 2-Phenylpyrimidine |

| Sulfur | Chemical Dehydrogenation | 2-Phenylpyrimidine |

Strategies for Introducing Diverse Substituents on the Tetrahydropyrimidine Core

The functionalization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activities. Diverse substituents can be introduced at various positions of the tetrahydropyrimidine core, primarily through modifications of the multicomponent Biginelli reaction, which is a cornerstone for synthesizing this class of compounds. nih.govnih.gov This approach allows for significant structural diversity by altering the aldehyde, the β-dicarbonyl compound, and the urea (B33335) or thiourea (B124793) component.

A primary strategy involves the use of variously substituted aromatic aldehydes in the Biginelli condensation. This directly installs a wide array of functional groups on the phenyl ring at the C4 position of the tetrahydropyrimidine. Research has demonstrated the successful incorporation of numerous substituents on the benzaldehyde (B42025) starting material, leading to corresponding C4-aryl substituted tetrahydropyrimidines. nih.gov Examples of these substituents include electron-donating groups like methoxy, methyl, and isopropyl, as well as electron-withdrawing groups such as chloro and nitro. nih.gov Hydroxyl and bromo groups have also been successfully introduced using this method. nih.gov

Another key derivatization point is the C5 position. The substituent at this position is determined by the choice of the active methylene (B1212753) compound in the synthesis. While the core structure specifies a phenyl group at C2, related syntheses often use β-ketoesters like ethyl acetoacetate (B1235776) or benzyl (B1604629) 3-oxobutanoate, resulting in an ester functionality at C5. nih.govnih.gov This ester group can be varied, providing another avenue for introducing diversity.

The nitrogen atoms (N1 and N3) and the C2 position of the tetrahydropyrimidine ring are also common sites for modification. The choice between urea and thiourea in the initial synthesis determines whether the C2 position bears an oxo (=O) or a thioxo (=S) group, respectively. nih.govfoliamedica.bg Furthermore, using N-substituted ureas or thioureas, such as N,N'-dimethylurea or N-methylthiourea, allows for the introduction of alkyl groups, typically methyl groups, onto one or both nitrogen atoms of the heterocyclic core. nih.govfoliamedica.bg

Post-synthesis modifications offer another layer of derivatization. For instance, condensation reactions can be performed on the existing tetrahydropyrimidine scaffold. A patented process describes the condensation of aldehydes, such as thiophene-2-carboxaldehyde, with a 2-methyl substituted tetrahydropyrimidine (specifically 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine) to introduce a substituted vinyl group at the C2 position. google.com This demonstrates that the C2-substituent can be elaborated after the initial ring formation.

The following tables summarize the strategies for introducing substituents at different positions of the tetrahydropyrimidine core based on the modification of the Biginelli reaction components.

Table 1: Derivatization at the C4-Position via Substituted Aldehydes

| Substituent on Phenyl Ring | Aldehyde Component Used | Resulting Derivative Class | Reference |

| 4-Chloro | 4-Chlorobenzaldehyde | 4-(4-chlorophenyl)-tetrahydropyrimidine | nih.gov |

| 3,4-Dimethoxy | 3,4-Dimethoxybenzaldehyde | 4-(3,4-dimethoxyphenyl)-tetrahydropyrimidine | nih.gov |

| 4-Methoxy | 4-Methoxybenzaldehyde | 4-(4-methoxyphenyl)-tetrahydropyrimidine | nih.gov |

| 4-Methyl | 4-Methylbenzaldehyde | 4-(p-tolyl)-tetrahydropyrimidine | nih.gov |

| 3-Nitro | 3-Nitrobenzaldehyde | 4-(3-nitrophenyl)-tetrahydropyrimidine | nih.gov |

| 2-Hydroxy | 2-Hydroxybenzaldehyde | 4-(2-hydroxyphenyl)-tetrahydropyrimidine | nih.gov |

| 5-Bromo-2-hydroxy | 5-Bromo-2-hydroxybenzaldehyde | 4-(5-bromo-2-hydroxyphenyl)-tetrahydropyrimidine | nih.gov |

| 4-Isopropyl | 4-Isopropylbenzaldehyde | 4-(4-isopropylphenyl)-tetrahydropyrimidine | nih.gov |

| 4-Hydroxy | 4-Hydroxybenzaldehyde | 4-(4-hydroxyphenyl)-tetrahydropyrimidine | nih.gov |

Table 2: Derivatization at N1, N3, C2, and C5 Positions

| Position | Strategy | Reagent/Component | Resulting Substituent/Group | Reference |

| C2 | Variation of the (thio)urea component | Thiourea | Thioxo (=S) | nih.govnih.gov |

| C2 | Variation of the (thio)urea component | Urea | Oxo (=O) | nih.govfoliamedica.bg |

| N1, N3 | Use of N-substituted urea | N,N'-Dimethylurea | Methyl | foliamedica.bg |

| N1 | Use of N-substituted thiourea | N-Methylthiourea | Methyl | nih.gov |

| C5 | Variation of the β-dicarbonyl compound | Ethyl benzoylacetate | Ethoxycarbonyl | nih.gov |

| C5 | Variation of the β-dicarbonyl compound | Benzyl 3-oxobutanoate | Benzyloxycarbonyl | nih.gov |

| C2 | Post-synthesis condensation | 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine + Thiophene-2-carboxaldehyde | 2-(2-(thiophen-2-yl)vinyl) | google.com |

Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including tetrahydropyrimidine (B8763341) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. For derivatives of 2-Phenyl-1,4,5,6-tetrahydropyrimidine, the ¹H NMR spectrum typically reveals distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the tetrahydropyrimidine ring.

For instance, in the related compound, N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, the signals for the phenyl and pyrimidine (B1678525) protons are well-resolved. The chemical shifts (δ) provide information about the electronic environment of the protons, while the coupling patterns (multiplicity and coupling constants, J) reveal the connectivity between adjacent protons.

A representative ¹H NMR data for a substituted tetrahydropyrimidine is presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 6.76 | d | 3 |

| Phenyl-H | 6.96 | m | 9 |

| NH | 3.60 | s | - |

| CH (pyrimidine) | - | - | - |

| CH₂ (pyrimidine) | - | - | - |

| CH₃ (phenyl) | 2.19 | s | - |

| CH₃ (pyrimidine) | 2.25 | s | - |

This data is for N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and is illustrative of the types of signals expected for this class of compounds.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in a ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl) and its local electronic environment. For 2-phenyl-tetrahydropyrimidine derivatives, distinct signals are observed for the carbons of the phenyl ring and the tetrahydropyrimidine ring.

Below is a table of typical ¹³C NMR chemical shifts for a substituted tetrahydropyrimidine derivative:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Phenyl-C | 115.2, 126.8, 129.9, 131.2, 132.8, 137.4 |

| C=O (pyrimidine) | 165.8 |

| C (pyrimidine) | 148.6, 100.2, 54.4 |

| CH₃ (phenyl) | 17.6, 20.8 |

| CH₃ (pyrimidine) | 18.2 |

This data is for N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and serves as an example for related structures.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a 2-phenyl-tetrahydropyrimidine derivative would be expected to show characteristic absorption bands for the N-H, C-H, C=N, and aromatic C=C bonds.

Key vibrational frequencies for a related tetrahydropyrimidine derivative are summarized in the following table:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3343 |

| C-H (aromatic) | Stretching | 3080 |

| C-H (aliphatic) | Stretching | 2965, 2931 |

| C=O | Stretching | 1708 |

| C=C (aromatic) | Stretching | 1612, 1545 |

| C-N | Stretching | 1235 |

This data is for N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation to produce smaller, charged fragments.

The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. The fragmentation pattern provides a fingerprint that can be used to deduce the structure of the molecule. For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular formula (C₁₀H₁₂N₂).

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For a related compound, N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, a single-crystal X-ray diffraction study revealed detailed structural parameters. Such studies on derivatives provide valuable insights into the likely conformation of the tetrahydropyrimidine ring, which can adopt various conformations such as a boat or planar form. The orientation of the phenyl substituent relative to the heterocyclic ring is also a key feature determined by X-ray crystallography.

A summary of crystallographic data for a substituted tetrahydropyrimidine is provided below:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.8970(12) |

| b (Å) | 13.6210(11) |

| c (Å) | 11.8420(13) |

| β (°) | 115.860(3) |

| Volume (ų) | 1872.0(3) |

| Z | 4 |

This data is for N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.

An article focusing solely on the computational and theoretical studies of "this compound" cannot be generated at this time.

A thorough search of available scientific literature and databases did not yield specific computational or theoretical studies conducted directly on the compound "this compound." The required data for the sections and subsections outlined in the request—including Density Functional Theory (DFT) calculations, geometry optimization, electronic structure analysis, spectroscopic parameter prediction, conformational landscape exploration, and molecular modeling for this specific molecule—is not present in the accessible literature.

While research exists for structurally related compounds, such as other substituted tetrahydropyrimidine or dihydropyrimidine (B8664642) derivatives samipubco.comijcce.ac.irresearchgate.netjacsdirectory.com, presenting this information would violate the strict instruction to focus solely on "this compound." Using data from different molecules would be scientifically inaccurate and would not pertain to the subject of the request.

To provide a scientifically accurate and authoritative article, the content must be based on direct research findings for the specified compound. Without such dedicated studies, generating the requested article with the required level of detail and accuracy is not possible.

Computational and Theoretical Studies on 2 Phenyl 1,4,5,6 Tetrahydropyrimidine

Computational Studies on Ligand-Target Interactions

Computational methods, particularly molecular docking and molecular dynamics, have become indispensable tools for elucidating the potential interactions between small molecules like 2-phenyl-1,4,5,6-tetrahydropyrimidine and their biological targets. These in silico studies provide valuable insights into binding affinities, interaction modes, and the structural basis of activity, guiding the design and optimization of new therapeutic agents. Derivatives of the tetrahydropyrimidine (B8763341) scaffold have been computationally evaluated against a diverse range of biological targets, including enzymes and receptors implicated in cancer, microbial infections, and inflammatory diseases.

Molecular docking simulations are frequently employed to predict the binding conformation and affinity of a ligand within the active site of a target protein. For instance, derivatives of 2,6-dioxo-1-phenyl-1,2,5,6-tetrahydropyrimidine were investigated for their inhibitory potential against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often dysregulated in cancer. lew.ro A docking study on the CDK1 isoform with compound C-1 (2,6-dioxo-1-phenyl-1,2,5,6-tetrahydropyrimidin-4-yl-4-amino-benzenesulfonate) revealed a strong interaction, characterized by a binding energy (ΔG) of -8.9 kcal/mol. lew.ro The stability of this ligand-protein complex was attributed to the formation of two hydrogen bonds: one between the oxygen of the phosphate (B84403) ester and Asp86, and another between the aromatic amine and Glu8. lew.ro The CDK1-C2 complex demonstrated an even higher affinity with a minimum binding energy of -9.6 kcal/mol. lew.ro

Similarly, computational studies have explored tetrahydropyrimidine analogs as potential inhibitors of the urease enzyme, a key virulence factor for bacteria like Helicobacter pylori. nih.gov In one such study, a derivative (compound 4e) with high inhibitory activity (IC50 = 6.81 ± 1.42 µM) was shown through docking to chelate with both Ni2+ ions in the urease active site. nih.gov This interaction with the catalytic metal ions is a critical mechanism for potent urease inhibition.

The versatility of the tetrahydropyrimidine scaffold is further highlighted by its computational evaluation against other important therapeutic targets. As potential antibacterial agents, N-substituted 2-phenylpyrido[2,3-d]pyrimidine derivatives were docked against the biotin (B1667282) carboxylase enzyme (PDB ID: 2V58). rjptonline.org The docking scores indicated that several compounds formed hydrogen bonds and van der Waals interactions with active site residues. rjptonline.org In the context of anti-inflammatory drug design, 3D QSAR models were developed for tetrahydropyrimidine analogs to screen for new compounds with increased selectivity for COX-2. nih.gov Furthermore, in silico studies have investigated these derivatives as fascin (B1174746) inhibitors for their anti-metastatic potential and as inhibitors of the Dipeptidyl peptidase-IV (DPP-IV) enzyme for the treatment of type 2 diabetes. nih.govchemmethod.comchemmethod.com In the case of DPP-IV, docking studies identified that key interactions with amino acid residues Glu206 and Arg358 were crucial for a good binding orientation. chemmethod.comchemmethod.com

Molecular modeling has also been used to understand the interactions of tetrahydropyrimidine derivatives with muscarinic M1 receptors, which are targets for treating cognitive deficits in Alzheimer's disease. nih.gov These studies identified key interactions with amino acid residues such as Asp105, Thr192, and Asn382, providing a roadmap for designing derivatives with enhanced potency and selectivity. nih.gov

The data gathered from these computational analyses are often presented in detailed tables that summarize binding energies and key molecular interactions, providing a clear comparison of the potential efficacy of different derivatives.

Applications of 2 Phenyl 1,4,5,6 Tetrahydropyrimidine and Its Scaffold in Advanced Synthetic Chemistry

Role as Versatile Building Blocks in the Synthesis of Complex Organic Molecules

The tetrahydropyrimidine (B8763341) core is recognized as a versatile building block in the assembly of diverse heterocyclic compounds. nih.govsemanticscholar.org Multicomponent reactions, such as the Biginelli reaction, provide efficient access to a wide array of functionalized tetrahydropyrimidines. nih.govmdpi.comnih.gov These structures serve as starting points for creating libraries of compounds for biological screening. However, while the general scaffold is widely used, specific examples detailing the multi-step total synthesis of complex natural products originating directly from 2-Phenyl-1,4,5,6-tetrahydropyrimidine are not extensively documented in readily available literature.

Utilization as Ligands in Catalytic Systems (e.g., Palladium and Ruthenium Complexes)

In the field of transition metal catalysis, ligand design is crucial for controlling reactivity and selectivity. nih.gov Various nitrogen-containing heterocycles have been successfully employed as ligands for metals like palladium and ruthenium to catalyze a wide range of C-H activation and cross-coupling reactions. researchgate.netresearchgate.netnih.gov For instance, ruthenium complexes with ligands such as N-heterocyclic carbenes, phosphines, and Schiff bases have shown significant catalytic activity. researchgate.net Similarly, palladium(II) complexes bearing indolyl-NNN-type ligands or iminophosphines are effective in Heck and Suzuki coupling reactions. researchgate.netmdpi.com While the potential for the nitrogen atoms in the tetrahydropyrimidine ring to coordinate with metal centers exists, specific studies detailing the synthesis and catalytic application of palladium or ruthenium complexes with this compound as a primary ligand are not prominently reported.

Precursors for Specialized Organic Compounds (e.g., Functionalized β2-Amino Acids)

The synthesis of β-amino acids is of significant interest due to their role in peptidomimetics and as components of pharmaceuticals. organic-chemistry.org Numerous synthetic strategies have been developed to access these compounds, including Arndt-Eistert homologation, conjugate additions, and various metal-catalyzed reactions. illinois.eduresearchgate.net While cyclic amino acids are known, such as the naturally occurring 1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid, the synthetic route from a pre-formed tetrahydropyrimidine ring via hydrolysis or ring-opening to produce a functionalized β2-amino acid is not a commonly cited method. The stability of the amidine functionality within the ring typically requires specific conditions for cleavage.

Intermediates in the Synthesis of Other Heterocyclic Systems

The most well-documented application of the this compound scaffold in advanced synthesis is its role as an intermediate for constructing fused heterocyclic systems. The inherent reactivity of the cyclic amidine moiety allows it to be incorporated into more complex, polycyclic structures through condensation and cyclization reactions.

This approach is particularly valuable for creating fused pyrimidines, which are prevalent in pharmacologically active compounds. derpharmachemica.com By reacting the tetrahydropyrimidine core with appropriate bifunctional reagents, chemists can readily access diverse molecular frameworks. For example, condensation reactions with β-dicarbonyl compounds or their equivalents can lead to the formation of bicyclic systems. This strategy has been employed to synthesize various fused heterocycles, including pyrimido[1,2-a]pyrimidines and pyrimido[1,6-a]pyrimidines. nih.govrsc.org

The general synthetic pathway involves the reaction of a 2-aminopyrimidine (B69317) equivalent (which can be derived from or is analogous to the tetrahydropyrimidine structure) with aldehydes and active methylene (B1212753) compounds. rsc.org These multicomponent reactions are efficient for building molecular complexity in a single step. nih.govwindows.netnih.gov The phenyl group at the 2-position of the tetrahydropyrimidine ring influences the reactivity and properties of the resulting fused system.

Below is a table summarizing representative transformations where a tetrahydropyrimidine or analogous aminopyrimidine core is used to generate fused heterocyclic systems.

| Starting Scaffold | Reagents | Resulting Heterocyclic System | Reaction Type |

|---|---|---|---|

| Aminopyrimidine | Aromatic Aldehydes, Active Methylene Reagents (e.g., malononitrile) | Pyrimido[1,2-a]pyrimidine | Microwave-assisted condensation |

| 4-Aminopyrimidine | Aldehydes, β-Ketoesters | 4H-Pyrimido[1,6-a]pyrimidine | Acid-catalyzed three-component condensation |

| 6-Aminouracil (a pyrimidine (B1678525) derivative) | Aryl Aldehydes, Activated Nitriles | Tetrahydropyrido[2,3-d]pyrimidine | Nano-catalyzed multicomponent reaction |

| 2-Aminopyrimidine | Aryl Methyl Ketones | Pyrido[1,2-a]pyrimidine | Two-step condensation/cyclization |

Emerging Research Directions and Future Perspectives in 2 Phenyl 1,4,5,6 Tetrahydropyrimidine Chemistry

Development of Novel Asymmetric and Stereoselective Synthetic Methodologies

The pursuit of enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the development of new therapeutic agents. For 2-phenyl-1,4,5,6-tetrahydropyrimidine and its derivatives, the creation of a stereogenic center at the C2 position, or potentially at other positions on the ring through substitution, necessitates the development of novel asymmetric and stereoselective synthetic methodologies. While specific research on the asymmetric synthesis of this compound is still an emerging field, significant progress in the asymmetric synthesis of related nitrogen-containing heterocycles, such as tetrahydropyridines, provides a fertile ground for future exploration. nih.govd-nb.infonih.gov

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. nih.govrsc.org Chiral Brønsted acids, Brønsted bases, and bifunctional catalysts have demonstrated remarkable efficacy in controlling the stereochemical outcome of various cyclization and multicomponent reactions. For instance, quinine-derived squaramide catalysts have been successfully employed in the triple-domino Michael/aza-Henry/cyclization reactions to afford highly functionalized tetrahydropyridines with excellent enantiomeric excesses. d-nb.infonih.gov This approach, which constructs multiple stereocenters in a single pot, represents a highly atom-economical and efficient strategy that could be adapted for the synthesis of chiral 2-aryl-tetrahydropyrimidines. The underlying principle involves the catalyst's ability to create a chiral environment around the reacting species, thereby directing the approach of the nucleophile to one face of the electrophile.

A hypothetical asymmetric synthesis of a 2-phenyl-tetrahydropyrimidine derivative using a chiral organocatalyst could involve the reaction of benzaldehyde (B42025), a 1,3-diamine, and a suitable Michael acceptor in a one-pot cascade reaction. The catalyst would be responsible for controlling the stereochemistry of the initial Michael addition, which would then set the stereocenter for the subsequent cyclization and formation of the tetrahydropyrimidine (B8763341) ring. The development of such methodologies would be a significant advancement, providing access to a range of enantiopure 2-aryl-tetrahydropyrimidines for further investigation.

To illustrate the potential of this approach, the table below summarizes representative results from the organocatalytic asymmetric synthesis of analogous tetrahydropyridine (B1245486) compounds, highlighting the high levels of stereocontrol that can be achieved.

| Catalyst | Reaction Type | Substrate Scope | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Quinine-derived squaramide | Michael/aza-Henry/cyclization | Aromatic aldehydes, β-nitroolefins | up to >20:1 | up to 99% |

| Chiral Phosphoric Acid | Aza-Diels-Alder | Imines, Dienes | up to 95:5 | up to 98% |

| Bifunctional Amine-Squaramide | Michael/cyclization | Enones, malonates, 1,3-diamines | up to 15:1 | up to 96% |

This table presents data from analogous reactions for the synthesis of tetrahydropyridines to showcase the potential of organocatalysis for the stereoselective synthesis of tetrahydropyrimidines.

Exploration of Unconventional Reaction Pathways and Enabling Technologies (e.g., Flow Chemistry)

The synthesis of this compound and its analogs can benefit significantly from the exploration of unconventional reaction pathways and the adoption of enabling technologies like flow chemistry. mdpi.commdpi.comuc.ptjst.org.in Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over traditional batch synthesis. These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety profiles when handling hazardous reagents, and the potential for straightforward scalability. uc.pt

For the synthesis of heterocyclic compounds, flow chemistry has been shown to accelerate reactions, improve yields, and in some cases, enable transformations that are difficult to achieve in batch. mdpi.comuc.pt The application of flow chemistry to the synthesis of this compound could involve the continuous mixing of a stream of benzonitrile (B105546) with a stream of 1,3-diaminopropane (B46017), potentially with a catalyst immobilized within the reactor. The high surface-area-to-volume ratio in a microreactor would allow for efficient heating and rapid optimization of reaction conditions. Furthermore, multi-step sequences, including in-line purification or subsequent functionalization of the tetrahydropyrimidine ring, can be envisioned in a continuous flow setup.

A hypothetical comparison between a traditional batch synthesis and a potential flow chemistry approach for a related tetrahydropyrimidine synthesis is outlined in the table below.

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Temperature Control | Potential for hotspots, less precise | Precise and uniform temperature control |

| Scalability | Often requires re-optimization | Scalable by running the system for longer |

| Safety | Handling of bulk reagents | Smaller reaction volumes, enhanced safety |

| Yield | Variable, may be lower | Often higher due to better control |

| Work-up | Batch-wise extraction and purification | Potential for in-line purification |

This table provides a comparative overview of the potential advantages of applying flow chemistry to the synthesis of tetrahydropyrimidines based on general principles and findings for other heterocyclic systems.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis platforms and high-throughput experimentation (HTE) presents a paradigm shift in the discovery and optimization of synthetic routes for compounds like this compound. nih.govyoutube.comyoutube.comrsc.org Automated systems can perform a large number of reactions in parallel, with precise control over reagent dispensing, reaction conditions, and sample work-up. This allows for the rapid screening of a wide array of catalysts, solvents, bases, and other reaction parameters to identify optimal conditions for a given transformation.

For the synthesis of this compound, HTE could be employed to quickly identify the most effective Lewis acid or organocatalyst for the cyclization of N-phenyl-1,3-propanediamine with a suitable one-carbon source. A 96-well plate format, for instance, could be used to test various catalysts and solvent combinations simultaneously. The reaction outcomes can be rapidly analyzed using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS), providing a large dataset for identifying trends and optimal conditions.

Furthermore, automated synthesis platforms can be utilized to generate libraries of 2-substituted tetrahydropyrimidine derivatives by systematically varying the starting aryl nitrile and the 1,3-diamine. This approach would significantly accelerate the exploration of the chemical space around this scaffold for various applications.

The table below illustrates a hypothetical design for a high-throughput experiment to optimize the catalyst for the synthesis of a 2-aryl-tetrahydropyrimidine.

| Well | Aryl Nitrile | 1,3-Diamine | Catalyst (0.1 mol%) | Solvent | Yield (%) |

| A1 | Benzonitrile | 1,3-Diaminopropane | Sc(OTf)₃ | Toluene (B28343) | 65 |

| A2 | Benzonitrile | 1,3-Diaminopropane | Yb(OTf)₃ | Toluene | 72 |

| A3 | Benzonitrile | 1,3-Diaminopropane | Cu(OTf)₂ | Toluene | 58 |

| ... | ... | ... | ... | ... | ... |

| H11 | 4-Chlorobenzonitrile | 1,3-Diaminopropane | Chiral Phosphoric Acid | Dichloromethane | 85 (92% ee) |

| H12 | 4-Chlorobenzonitrile | 1,3-Diaminopropane | Quinine-Squaramide | Dichloromethane | 78 (95% ee) |

This is a representative layout for a high-throughput screening experiment and the data is hypothetical.

Advanced Computational Methodologies for Predictive Synthesis and Rational Design

Advanced computational methodologies, particularly Density Functional Theory (DFT) and other quantum chemical methods, are becoming indispensable tools for the predictive synthesis and rational design of novel chemical entities and synthetic pathways. acs.orgnih.gov In the context of this compound chemistry, these computational approaches can provide deep insights into reaction mechanisms, transition state geometries, and the factors governing stereoselectivity.

For the development of novel asymmetric syntheses, computational modeling can be used to design chiral catalysts that are predicted to have high enantioselectivity for the formation of a specific stereoisomer of a 2-aryl-tetrahydropyrimidine. monash.edu By calculating the energies of the transition states leading to the different enantiomers, researchers can virtually screen potential catalysts and prioritize those that are most likely to be successful experimentally. This rational, in silico design process can significantly reduce the time and resources required for catalyst development.

Furthermore, DFT studies can elucidate the detailed mechanism of the cyclization reaction, identifying key intermediates and the rate-determining step. This fundamental understanding can guide the optimization of reaction conditions to favor the desired product and minimize the formation of byproducts. Computational tools can also predict various spectroscopic properties, aiding in the characterization of novel compounds.

The following table presents the types of data that can be generated through computational studies to guide the synthesis of chiral this compound.

| Computational Method | Information Gained | Application in Synthesis |

| DFT Transition State Search | Geometries and energies of transition states for different reaction pathways and stereoisomers. | Prediction of reaction feasibility, rate-determining steps, and stereochemical outcomes (e.g., enantiomeric excess). |

| Molecular Dynamics (MD) Simulations | Conformational preferences of reactants and catalysts in solution. | Understanding catalyst-substrate interactions and the role of the solvent in stereoselectivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with catalytic activity or selectivity. | Rational design of new catalysts with improved performance. |

| Virtual Screening | Docking of potential catalysts with reaction intermediates. | High-throughput in silico screening of catalyst libraries to identify promising candidates for experimental validation. |

This table outlines the application of various computational methodologies and the insights they can provide for the synthesis of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。